Cas no 677720-18-2 (5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid)

5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid functional group at the 2-position. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The phenyl substituent at the 7-position enhances lipophilicity, while the oxo and carboxylic acid groups provide sites for further derivatization or coordination. Its rigid fused-ring system may contribute to selective interactions with biological targets, suggesting utility in the development of enzyme inhibitors or receptor modulators. The compound’s synthetic versatility and structural features make it suitable for applications in drug discovery and heterocyclic chemistry.
5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid structure
677720-18-2 structure
Product Name:5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No:677720-18-2
MF:C13H9N3O3
MW:255.228862524033
CID:3113027
PubChem ID:135455847
Update Time:2025-05-20

5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
    • CS-0257526
    • 5-OXO-7-PHENYL-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID
    • 5-Oxo-7-phenyl-4h,5h-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
    • 5-OXO-7-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID
    • 894-291-9
    • 5-oxo-7-phenyl-4H,5H-pyrazolo(1,5-a)pyrimidine-2-carboxylic acid
    • 5-oxo-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid
    • 677720-18-2
    • 5-oxo-7-phenyl-4,8-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
    • AKOS003746055
    • EN300-6735308
    • Inchi: 1S/C13H9N3O3/c17-12-7-10(8-4-2-1-3-5-8)16-11(14-12)6-9(15-16)13(18)19/h1-7H,(H,14,17)(H,18,19)
    • InChI Key: YWTGZRRGMPKJQZ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2C=CC=CC=2)N2C(=CC(C(=O)O)=N2)N1

Computed Properties

  • Exact Mass: 255.06439116Da
  • Monoisotopic Mass: 255.06439116Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 84.2Ų

5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pricemore >>

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Additional information on 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Comprehensive Overview of 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 677720-18-2)

The compound 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 677720-18-2) is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core, has attracted attention for its versatile applications in drug discovery and development. Researchers are particularly interested in its role as a building block for small molecule inhibitors and its potential to modulate biological pathways.

In recent years, the demand for heterocyclic compounds like 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has surged due to their relevance in targeting kinase enzymes and G-protein-coupled receptors (GPCRs). These targets are critical in treating diseases such as cancer, inflammation, and metabolic disorders. The compound's carboxylic acid moiety further enhances its utility, enabling facile derivatization for structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS No. 677720-18-2 exemplifies the growing trend toward fragment-based drug design (FBDD). Its compact yet functionalized structure makes it an ideal candidate for hit-to-lead optimization. Laboratories worldwide are exploring its reactivity in multicomponent reactions (MCRs), a hot topic in green chemistry due to their atom economy and efficiency. This aligns with the broader industry shift toward sustainable synthetic methodologies.

The physicochemical properties of 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been extensively characterized. With a molecular weight of 269.24 g/mol and moderate solubility in polar organic solvents, it strikes a balance between lipophilicity and hydrophilicity—a key consideration in drug-likeness assessments. Computational studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making it a promising scaffold for oral bioavailability.

Recent publications highlight the compound's role in developing allosteric modulators for neurological targets. This resonates with current trends in precision medicine, where researchers seek compounds that can fine-tune protein function without complete inhibition. The pyrazolo[1,5-a]pyrimidine skeleton's conformational flexibility allows it to adapt to diverse binding pockets, addressing a common challenge in structure-based drug design (SBDD).

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry confirm the high purity (>98%) of commercially available CAS No. 677720-18-2. These quality control measures are crucial given the compound's use in high-throughput screening (HTS) campaigns. Suppliers often provide detailed certificates of analysis (CoA), addressing the pharmaceutical industry's emphasis on traceability and reproducibility.

In the context of intellectual property, derivatives of 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid appear in several patent applications related to JAK/STAT signaling inhibitors and PDE4 modulators. This reflects the compound's relevance in immunology and CNS drug development—two areas experiencing exponential growth. The strategic incorporation of fluorine atoms or bioisosteres into its structure is a recurring theme in these innovations.

From a regulatory standpoint, CAS No. 677720-18-2 is not classified as hazardous under major chemical inventories, facilitating its global procurement. However, researchers must adhere to standard laboratory safety protocols when handling powdered forms. The compound's stability under ambient conditions (typically stored at 2-8°C) simplifies logistics—an important factor for multinational collaborations in drug discovery consortia.

The future outlook for 5-Oxo-7-phenyl-4,5-dihydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid remains robust. With advances in cryo-EM and AI-driven molecular docking, researchers can now explore its interactions with previously undruggable targets. This positions the compound at the forefront of next-generation therapeutics, particularly in personalized medicine approaches that require tailored chemical entities.

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